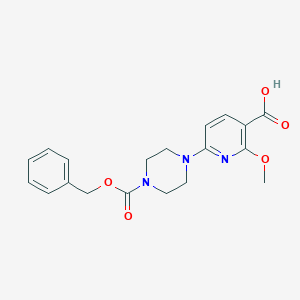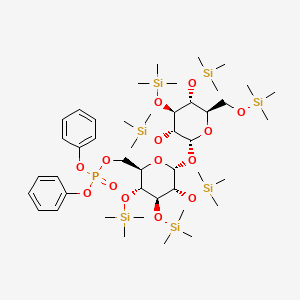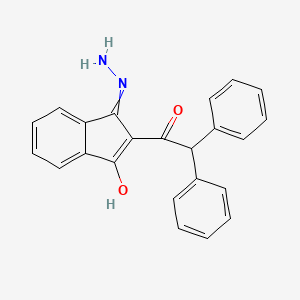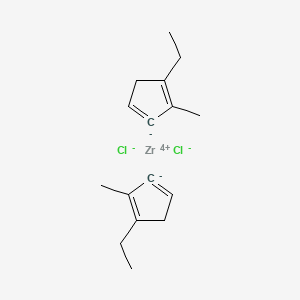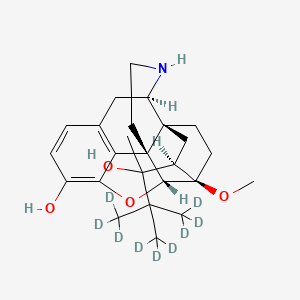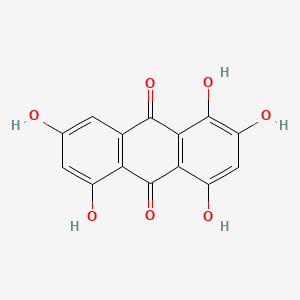
1,2,4,5,7-pentahydroxyanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4,5,7-Pentahydroxyanthracene-9,10-dione is a derivative of anthraquinone, a class of aromatic organic compounds. This compound is characterized by the presence of five hydroxyl groups attached to the anthracene backbone, specifically at the 1, 2, 4, 5, and 7 positions, and two keto groups at the 9 and 10 positions. Anthraquinone derivatives are known for their diverse applications in dyes, pharmaceuticals, and as intermediates in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2,4,5,7-Pentahydroxyanthracene-9,10-dione can be synthesized through various methods. One common approach involves the hydroxylation of anthraquinone derivatives. The hydroxylation process typically employs strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions .
Industrial Production Methods: Industrial production of anthraquinone derivatives often involves the oxidation of anthracene using chromium (VI) as the oxidant. The Friedel-Crafts reaction of benzene and phthalic anhydride in the presence of aluminum chloride is another method used to produce substituted anthraquinones .
Análisis De Reacciones Químicas
Types of Reactions: 1,2,4,5,7-Pentahydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming hydroxyanthracene derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine, alkylating agents.
Major Products: The major products formed from these reactions include various hydroxylated and substituted anthracene derivatives, which can be used in further chemical synthesis .
Aplicaciones Científicas De Investigación
1,2,4,5,7-Pentahydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential antioxidant properties due to the presence of multiple hydroxyl groups.
Medicine: Explored for its potential use in anticancer and antimicrobial therapies.
Industry: Utilized in the production of synthetic dyes and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1,2,4,5,7-pentahydroxyanthracene-9,10-dione involves its interaction with molecular targets through its hydroxyl and keto groups. These functional groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can result in cell death, making the compound a potential candidate for anticancer therapies .
Comparación Con Compuestos Similares
1,2,4-Trihydroxyanthraquinone: Known for its use as a dye and its purgative action.
9,10-Dihydroxyanthracene: A hydroquinone form of anthraquinone, used in the production of hydrogen peroxide.
Anthraquinone: The parent compound, widely used in the paper industry and as a precursor for various dyes and pharmaceuticals.
Uniqueness: The combination of hydroxyl and keto groups allows for diverse chemical modifications, making it a versatile compound for research and industrial applications .
Propiedades
Fórmula molecular |
C14H8O7 |
|---|---|
Peso molecular |
288.21 g/mol |
Nombre IUPAC |
1,2,4,5,7-pentahydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H8O7/c15-4-1-5-9(6(16)2-4)14(21)10-7(17)3-8(18)13(20)11(10)12(5)19/h1-3,15-18,20H |
Clave InChI |
XMRFXCNDRXVWMW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1C(=O)C3=C(C2=O)C(=CC(=C3O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



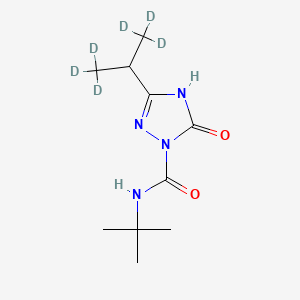
![2-[4-[2-(1,1-dioxo-3,6-dihydro-2H-1,2,4,6-thiatriazin-5-yl)ethylsulfanylmethyl]-1,3-thiazol-2-yl]guanidine](/img/structure/B13438166.png)
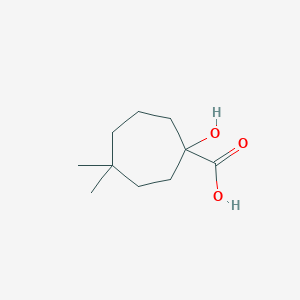
![N-[1-[(2R,4S,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B13438172.png)
![(3S)-2,3-Dihydro-5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-4H-1-benzopyran-4-one](/img/structure/B13438179.png)
![(3S,8R,9S,10R,13S,14S,15R)-3-hydroxy-10,13,15-trimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13438180.png)
